8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C18H23N3O5 and its molecular weight is 361.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, which is a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby preventing the initiation of the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 disrupts the necroptosis signaling pathway, which involves the activation of RIPK3 and the mixed lineage kinase domain-like protein (MLKL) pseudokinase . This disruption prevents the downstream effects of this pathway, which include cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
By inhibiting RIPK1 and disrupting the necroptosis signaling pathway, the compound prevents the occurrence of necroptosis . This action can potentially alleviate the symptoms of diseases associated with this type of cell death, such as inflammatory, neurodegenerative, infectious, and malignant diseases .
Actividad Biológica
8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of interest due to its potential biological activities, particularly as a prolyl hydroxylase inhibitor and its interactions with opioid receptors. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of 1,3,8-triazaspiro[4.5]decane derivatives. Its molecular formula is C15H19N3O2, with a molecular weight of 259.33 g/mol. The structure features a spirocyclic arrangement that contributes to its unique biological properties.
Research indicates that compounds within the triazaspiro[4.5]decane family act as pan-inhibitors of the prolyl hydroxylase (PHD) family of enzymes. These enzymes are critical for the regulation of hypoxia-inducible factors (HIFs), which play a significant role in cellular responses to oxygen levels. Inhibition of PHDs leads to increased levels of erythropoietin (EPO), promoting erythropoiesis and potentially treating conditions like anemia .
Interaction with Opioid Receptors
Recent findings suggest that this compound may act as a selective agonist for the Delta Opioid Receptor (DOR) . Agonists at this receptor can mimic natural neurotransmitters, potentially providing pain relief and influencing various physiological processes . However, the specific mechanisms and efficacy in clinical settings require further investigation.
Case Studies and Research Findings
- Prolyl Hydroxylase Inhibition :
-
Opioid Receptor Agonism :
- Meqbil et al. highlighted that the compound acts as an agonist for DOR, suggesting potential applications in pain management .
- The exact interaction dynamics with DOR remain to be fully elucidated.
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
8-(2,3-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-4-21-16(23)18(19-17(21)24)8-10-20(11-9-18)15(22)12-6-5-7-13(25-2)14(12)26-3/h5-7H,4,8-11H2,1-3H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VITYYQDVYDDOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.